Haloperidol-d4 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. The incorporation of deuterium into Haloperidol enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 N-Oxide involves the deuteration of Haloperidol, followed by oxidation. The process typically includes:
Deuteration: Haloperidol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Oxidation: The deuterated Haloperidol is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of Haloperidol are deuterated and oxidized in batch reactors.
Chemical Reactions Analysis
Types of Reactions: Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert this compound back to its parent compound or other derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Deuterated Haloperidol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Haloperidol-d4 N-Oxide is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Biology: Helps in studying the interaction of Haloperidol with biological systems, particularly dopamine receptors.
Medicine: Aids in the development of new antipsychotic drugs by providing insights into the metabolic pathways of Haloperidol.
Industry: Utilized in the production of deuterated drugs with improved pharmacokinetic profiles.
Mechanism of Action
Haloperidol-d4 N-Oxide exerts its effects primarily through antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile .
Comparison with Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic.
Haloperidol Decanoate: A long-acting ester of Haloperidol used for sustained release.
Reduced Haloperidol: A metabolite of Haloperidol with similar pharmacological properties
Uniqueness of Haloperidol-d4 N-Oxide:
Enhanced Stability: The incorporation of deuterium enhances the compound’s stability against metabolic degradation.
Improved Pharmacokinetics: Deuterium labeling improves the pharmacokinetic profile, making it a valuable tool in drug development and research.
This compound stands out due to its unique combination of stability, improved pharmacokinetics, and valuable applications in scientific research.
Properties
CAS No. |
1246815-56-4 |
---|---|
Molecular Formula |
C21H23ClFNO3 |
Molecular Weight |
395.892 |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI Key |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Synonyms |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; 4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.